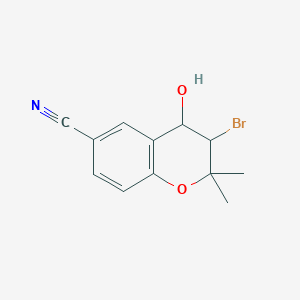
3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile: is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of bromine, hydroxyl, and nitrile groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile typically begins with the bromination of 4-hydroxy-2,2-dimethylchromane. This reaction is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated intermediate with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
科学的研究の応用
Chemistry: 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties. Its derivatives are studied for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
作用機序
The mechanism of action of 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can form specific interactions with biological targets, influencing the compound’s overall effect.
類似化合物との比較
- 3-Bromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 2,4-Dibromoanisole
- 2,4,6-Tribromoanisole
Comparison: 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile is unique due to its chromane core structure, which is not present in the similar compounds listed above. This core structure imparts different chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
特性
分子式 |
C12H12BrNO2 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC名 |
3-bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2)11(13)10(15)8-5-7(6-14)3-4-9(8)16-12/h3-5,10-11,15H,1-2H3 |
InChIキー |
PKZZJLKUYUVLMJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















